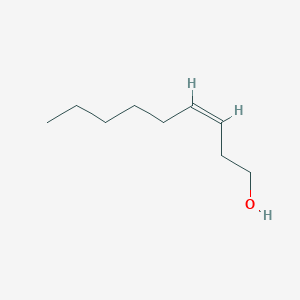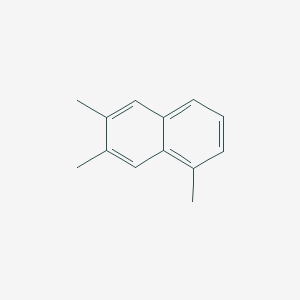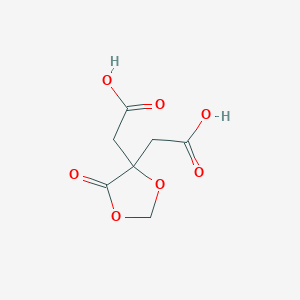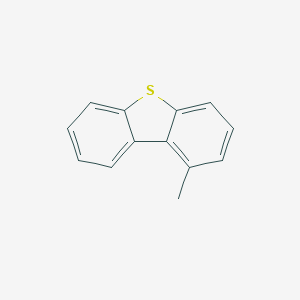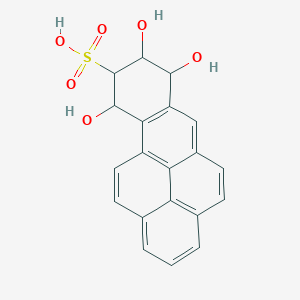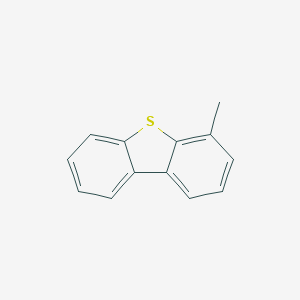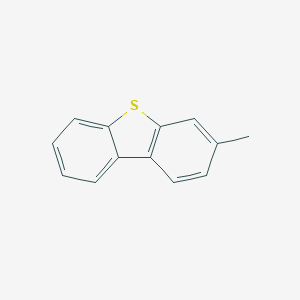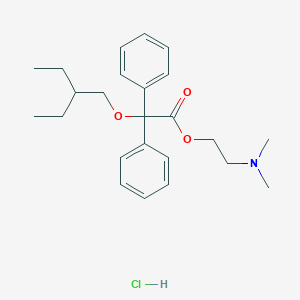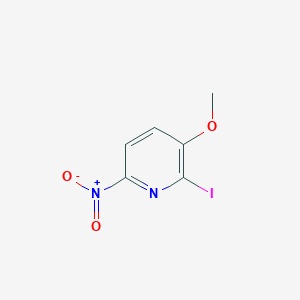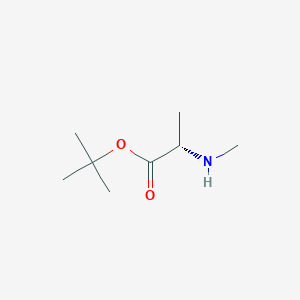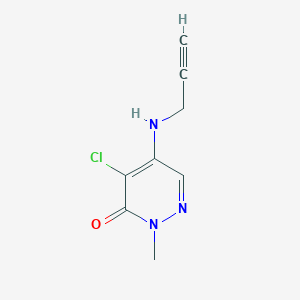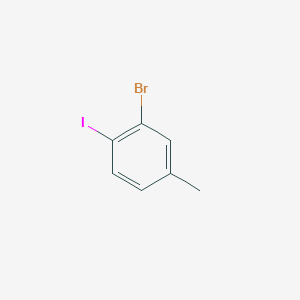![molecular formula C6H6N4O2S B047887 Pyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 112582-68-0](/img/structure/B47887.png)
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (PPS) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPS is a sulfonamide derivative of pyrazolopyrimidine, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and bacterial infections. Several studies have reported that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The exact mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is not fully understood. However, several studies have suggested that Pyrazolo[1,5-a]pyrimidine-3-sulfonamide exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been shown to inhibit the MAPK signaling pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been found to exhibit various biochemical and physiological effects. For example, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its broad spectrum of biological activities, which makes it a versatile tool for studying various diseases and biological processes. Moreover, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using Pyrazolo[1,5-a]pyrimidine-3-sulfonamide in lab experiments is its potential toxicity, which requires careful handling and dosage optimization.
Zukünftige Richtungen
There are several future directions for research on Pyrazolo[1,5-a]pyrimidine-3-sulfonamide. One of the areas of interest is the development of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the elucidation of the molecular mechanism of action of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which could lead to the identification of novel targets for drug development. Moreover, the synthesis of novel Pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives with improved pharmacological properties is also an area of future research.
Synthesemethoden
The synthesis of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide involves the reaction of 3-aminopyrazolo[1,5-a]pyrimidine with sulfonyl chloride in the presence of a base. The reaction yields the desired product, Pyrazolo[1,5-a]pyrimidine-3-sulfonamide, which can be purified by recrystallization. The purity and yield of the product can be determined by various analytical techniques, including NMR, IR, and HPLC.
Eigenschaften
CAS-Nummer |
112582-68-0 |
|---|---|
Produktname |
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide |
Molekularformel |
C6H6N4O2S |
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H2,7,11,12) |
InChI-Schlüssel |
XSRAGJVDEXDGDK-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
Kanonische SMILES |
C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1 |
Synonyme |
Pyrazolo[1,5-a]pyrimidine-3-sulfonamide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



